Sirt1/2-IN-3 is classified as a small molecule inhibitor targeting the catalytic activity of sirtuins. It was developed through structure-based drug design methodologies that focus on optimizing interactions with the enzyme's active site. The compound has been synthesized from various chemical precursors, leveraging techniques that enhance its potency and selectivity for sirtuin inhibition.
The synthesis of Sirt1/2-IN-3 typically involves multi-step organic reactions that include:
Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Sirt1/2-IN-3 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to sirtuins. The structural formula includes:
The molecular weight and specific structural data can be obtained through techniques like X-ray crystallography or computational modeling to predict binding interactions with sirtuins .
The chemical reactions involved in the synthesis of Sirt1/2-IN-3 include:
Each reaction step is optimized for yield and purity, with careful monitoring through analytical techniques .
Sirt1/2-IN-3 exerts its effects by binding to the active site of sirtuins, inhibiting their deacetylase activity. This inhibition leads to:
The mechanism is supported by data from enzyme assays showing dose-dependent inhibition of sirtuin activity in vitro .
Sirt1/2-IN-3 possesses distinct physical properties:
Chemical properties include:
These properties are essential for predicting pharmacokinetics and bioavailability .
Sirt1/2-IN-3 has potential applications in several scientific areas:
Sirtuins (SIRTs), a family of NAD⁺-dependent deacylases, comprise seven mammalian isoforms (SIRT1-7) with distinct subcellular localizations and functions. SIRT1 primarily resides in the nucleus but shuttles to the cytoplasm under stress, while SIRT2 is predominantly cytosolic but enters the nucleus during the G2/M cell cycle transition [4] [2]. Structurally, both enzymes share a conserved catalytic core domain featuring a Rossmann fold for NAD⁺ binding and a zinc-binding domain, facilitating the removal of acetyl groups from lysine residues on histone and non-histone substrates [3] [6].
SIRT1 regulates:
SIRT2 primarily controls:
Table 1: Key Functional Differences Between SIRT1 and SIRT2
Feature | SIRT1 | SIRT2 |
---|---|---|
Primary Localization | Nucleus/Cytoplasm | Cytoplasm/Nucleus (G2/M phase) |
Key Substrates | p53, FOXOs, PGC-1α, Histones | α-Tubulin, Histone H4K16 |
Cellular Functions | Gene silencing, Metabolism, DNA repair | Mitosis, Cytoskeleton regulation |
Disease Association | Neurodegeneration, Cancer, Diabetes | Neurodegeneration, Cancer |
Aberrant sirtuin activity is implicated in multiple pathologies:
Clinically explored modulators include:
Dual SIRT1/2 inhibitors represent a strategic approach to overcome compensatory mechanisms and functional crosstalk between isoforms. Early inhibitors like sirtinol (SIRT1 IC₅₀ = 131 μM; SIRT2 IC₅₀ = 49 μM) and cambinol (SIRT1/2 IC₅₀ = 56–59 μM) lacked potency and selectivity [2] [7]. Advances in structure-based drug design enabled development of compounds targeting the conserved "selectivity pocket" near the catalytic site:
Sirt1/2-IN-3 emerged as a optimized dual inhibitor with:
Table 2: Benchmarking Sirt1/2-IN-3 Against Reference Inhibitors
Compound | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 Inhibition | Clinical Stage |
---|---|---|---|---|
Nicotinamide | 1.2 | 85 | High | Preclinical |
EX527 (Selisistat) | 0.098 | 19.6 | Moderate | Phase II (HD) |
SIRT1/2/3-IN-2 | 27%* (200μM) | 72%* (200μM) | 71%* (200μM) | Preclinical |
Sirt1/2-IN-3 | <1.0 | <1.0 | Low | Preclinical |
*Inhibition rate at fixed concentration [1] [7]
Concurrent inhibition of SIRT1/2 offers synergistic benefits in specific pathologies:
Sirt1/2-IN-3's therapeutic value lies in its ability to:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3